n-Allylbenzenesulfonamide n-Allylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 50487-70-2
VCID: VC3767986
InChI: InChI=1S/C9H11NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h2-7,10H,1,8H2
SMILES: C=CCNS(=O)(=O)C1=CC=CC=C1
Molecular Formula: C9H11NO2S
Molecular Weight: 197.26 g/mol

n-Allylbenzenesulfonamide

CAS No.: 50487-70-2

Cat. No.: VC3767986

Molecular Formula: C9H11NO2S

Molecular Weight: 197.26 g/mol

* For research use only. Not for human or veterinary use.

n-Allylbenzenesulfonamide - 50487-70-2

Specification

CAS No. 50487-70-2
Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
IUPAC Name N-prop-2-enylbenzenesulfonamide
Standard InChI InChI=1S/C9H11NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h2-7,10H,1,8H2
Standard InChI Key AUSDMZUIKMAAEN-UHFFFAOYSA-N
SMILES C=CCNS(=O)(=O)C1=CC=CC=C1
Canonical SMILES C=CCNS(=O)(=O)C1=CC=CC=C1

Introduction

Chemical Structure and Properties

Molecular Structure

n-Allylbenzenesulfonamide features a benzene ring directly connected to a sulfonamide group (-SO₂NH-), with an allyl group (-CH₂CH=CH₂) attached to the nitrogen atom. This structure combines the aromatic properties of the benzene ring, the polarizing effects of the sulfonamide group, and the unsaturated reactivity of the allyl moiety, creating a compound with diverse chemical potential.

The structural arrangement provides opportunities for multiple types of intermolecular interactions, including hydrogen bonding through the sulfonamide group and π-interactions through both the benzene ring and the allyl group's double bond. These interactions influence the compound's physical properties and its behavior in chemical reactions and biological systems.

PropertyExpected CharacteristicsBasis for Inference
Physical stateSolid at room temperatureTypical for sulfonamides of similar molecular weight
Melting pointLikely between 70-90°CBased on related N-alkylated sulfonamides
SolubilityModerate in organic solvents (acetone, ethanol, chloroform); limited in waterConsistent with sulfonamide derivatives described in the literature
LipophilicityEnhanced compared to unsubstituted benzenesulfonamide due to allyl groupThe allyl group increases lipophilic character
AcidityWeakly acidic due to the sulfonamide NHCharacteristic of secondary sulfonamides

Synthesis and Characterization

Synthetic Routes

Based on the procedures described for related compounds, the synthesis of n-Allylbenzenesulfonamide would likely involve the selective N-alkylation of benzenesulfonamide with allyl bromide under basic conditions. The most relevant synthetic approach can be derived from search result information:

"The selective N-alkylation of compounds was performed in the presence of K₂CO₃ (1.91 mmol) and acetone (5mL) as solvent. The suspension was thoroughly mixed under vigorous stirring for 5 min, and then the appropriate alkyl reagent was added (1.91 mmol). The reaction was heated at 40°C and maintained under stirring for 5–48 h under reflux."

Applying this methodology to n-Allylbenzenesulfonamide synthesis would involve:

  • Preparation of a suspension of benzenesulfonamide in acetone

  • Addition of potassium carbonate as a base

  • Introduction of allyl bromide as the alkylating agent

  • Heating the reaction mixture at approximately 40°C under reflux

  • Purification through techniques described in the literature: "Purification was achieved by simple filtration, washing of the crude material (water, hexane or dichloromethane), drying under reduced pressure and recrystallized from ethanol (95%) or hot hexane to afford the desired product."

The yield of such reactions for similar N-alkylated sulfonamides typically ranges from 53% to 87%, based on data for related compounds .

Characterization Methods

The proper characterization of n-Allylbenzenesulfonamide would employ multiple spectroscopic and analytical techniques to confirm its structure and purity. Based on characterization data for related compounds in the search results, the following spectral features would be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy (typically run in CDCl₃ at 400 or 500 MHz), characteristic signals would include:

  • Allyl group protons: multiplet for CH₂=CH at approximately 5.1-5.3 ppm

  • Allyl -CH₂-N protons: doublet around 3.5-4.0 ppm

  • Aromatic protons of the benzene ring: complex patterns between 7.5-8.0 ppm

  • Sulfonamide NH: likely a broad singlet around 4.5-5.0 ppm

This pattern is consistent with the NMR characterization data provided for similar compounds in the search results .

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic bands including:

  • S=O stretching vibrations (asymmetric and symmetric) at approximately 1340-1160 cm⁻¹

  • N-H stretching at approximately 3200-3300 cm⁻¹

  • C=C stretching from the allyl group at approximately 1640 cm⁻¹

  • Aromatic C-H stretching at approximately 3030-3100 cm⁻¹

The IR characterization of related compounds mentions: "IR (KBr) (cm⁻¹): 3012 (ν CH), 2917, 1449 (ν CH₂), 2979, 1417 (ν CH₃), 1253, 1077 (ν CO)" , providing guidance on the expected spectral features.

Chemical Reactivity

Reactions of the Sulfonamide Group

The sulfonamide functionality in n-Allylbenzenesulfonamide can participate in several important chemical transformations:

Acid-Base Properties

As a secondary sulfonamide, n-Allylbenzenesulfonamide retains some acidic character due to the NH group, though this acidity is moderated by the electron-donating effect of the allyl substituent. Under strongly basic conditions, deprotonation can occur, producing a nucleophilic nitrogen that can participate in further reactions.

Nucleophilic Substitution

The nitrogen atom, while already bearing an allyl substituent, could potentially undergo further functionalization under appropriate conditions, though such reactions would likely require forcing conditions due to the reduced nucleophilicity of the secondary sulfonamide compared to the primary sulfonamide.

Reactions of the Allyl Group

The allyl functionality introduces significant additional reactivity to the molecule, making n-Allylbenzenesulfonamide potentially valuable in organic synthesis:

Addition Reactions

The carbon-carbon double bond in the allyl group can undergo various addition reactions:

  • Hydroboration-oxidation to yield primary alcohols

  • Epoxidation to form epoxides

  • Halogenation to produce dihalides

  • Hydrogenation to form the corresponding n-propyl derivative

Oxidation Reactions

The terminal alkene can be oxidatively cleaved under appropriate conditions:

  • Ozonolysis would yield an aldehyde

  • Potassium permanganate oxidation could lead to carboxylic acid derivatives

Metathesis Reactions

The allyl group can participate in olefin metathesis reactions, which could be valuable for the synthesis of more complex derivatives. This reactivity is consistent with the observation in search result that similar compounds have "the ability to undergo various chemical transformations" making them "valuable building block[s] in synthetic organic chemistry."

Comparison with Related Sulfonamide Compounds

Structural Comparisons

The following table compares n-Allylbenzenesulfonamide with related compounds mentioned in the search results:

CompoundKey Structural FeaturesPrimary Differences from n-AllylbenzenesulfonamideReference
N-allyl-N-(4-chlorophenyl)benzenesulfonamideBenzenesulfonamide with allyl and 4-chlorophenyl groups on NContains an additional 4-chlorophenyl group on the nitrogen atom, creating a tertiary sulfonamide
N-(3,4-dimethoxyphenethyl)benzenesulfonamideBenzenesulfonamide with 3,4-dimethoxyphenethyl group on NContains a 3,4-dimethoxyphenethyl group instead of an allyl group
N-allyl-4-aminobenzenesulfonamide4-aminobenzenesulfonamide with allyl group on NContains an additional amino group at the para position of the benzene ring[Listed in search results but not to be used as source]

Comparative Properties and Applications

The structural differences between n-Allylbenzenesulfonamide and related compounds would significantly influence their properties and potential applications:

Biological Activity Profiles

While specific biological activities would require experimental confirmation, structural considerations suggest:

  • n-Allylbenzenesulfonamide would likely have different target binding profiles compared to more complex derivatives

  • The absence of additional substituents might result in broader but potentially less potent biological activities

  • The relatively small molecular size might confer favorable pharmacokinetic properties in certain applications

Future Research Directions

Given the limited specific information available about n-Allylbenzenesulfonamide, several promising research directions can be identified:

Comprehensive Characterization

A thorough characterization study would establish the fundamental properties of n-Allylbenzenesulfonamide:

  • Complete spectroscopic analysis (NMR, IR, MS, UV-Vis)

  • X-ray crystallography to determine solid-state structure

  • Detailed physicochemical property measurements (solubility, partition coefficients, pKa)

Synthetic Methodology Development

Research into optimized synthetic routes could enhance the accessibility of n-Allylbenzenesulfonamide:

  • Investigation of catalytic methods for selective N-allylation

  • Development of green chemistry approaches with reduced environmental impact

  • Exploration of scalable processes for larger-scale production

Biological Activity Screening

Systematic evaluation of potential biological activities would reveal applications in medicinal chemistry:

  • Antimicrobial activity assessment against various bacterial strains

  • Enzyme inhibition assays, particularly for enzymes known to interact with sulfonamides

  • Structure-activity relationship studies comparing n-Allylbenzenesulfonamide with structural analogs

Chemical Reactivity Studies

Detailed investigation of the compound's reactivity would expand its utility in organic synthesis:

  • Selective functionalization of the allyl group in the presence of the sulfonamide

  • Exploration of the compound as a building block in the synthesis of more complex molecules

  • Development of novel transformation sequences leveraging the compound's multi-functional nature

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